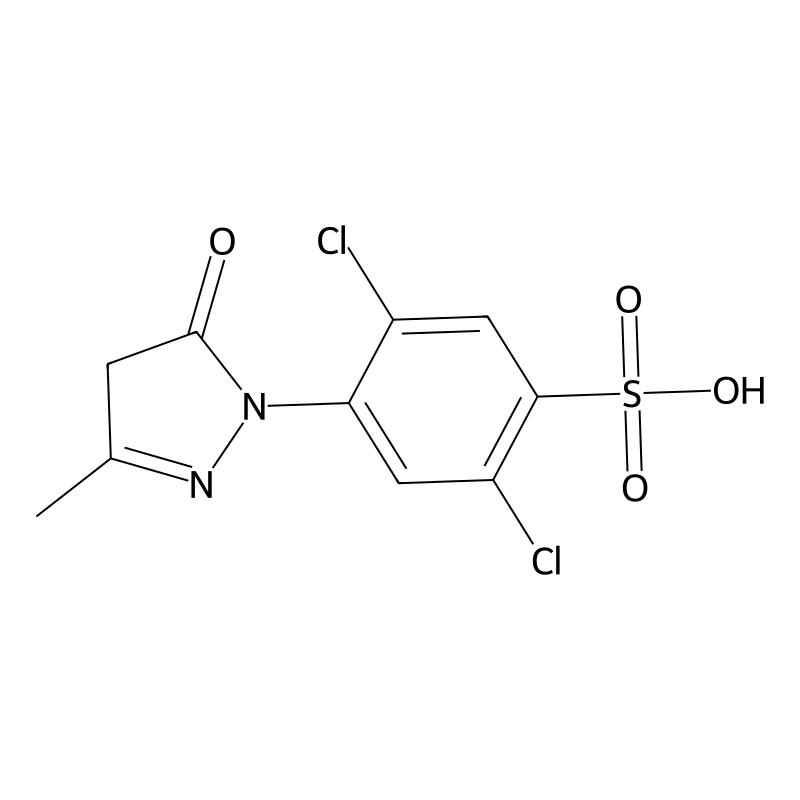

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a synthetic organic compound with the molecular formula C10H8Cl2N2O4S and a molecular weight of approximately 323.15 g/mol. It features a pyrazolone ring, which is a five-membered cyclic compound containing two nitrogen atoms. The presence of dichloro and sulfophenyl groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and analytical chemistry .

The reactivity of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The chlorinated positions on the aromatic ring can undergo nucleophilic substitution reactions, making the compound useful for further derivatization.

- Acid-Base Reactions: The sulfonic acid group can participate in acid-base reactions, affecting solubility and reactivity in different pH environments.

- Condensation Reactions: The pyrazolone structure can engage in condensation reactions, potentially forming more complex molecules.

Research indicates that 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone exhibits various biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. The compound's ability to inhibit certain enzymes involved in inflammatory pathways may contribute to these effects. Additionally, its structural characteristics suggest potential interactions with biological targets, although detailed mechanisms remain an area for further investigation .

Several synthesis methods for 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone have been reported:

- Condensation Reaction: A common method involves the condensation of 3-methyl-5-pyrazolone with 2,5-dichloro-4-sulfobenzoic acid under acidic conditions to yield the desired product.

- Halogenation: Starting from 3-methyl-5-pyrazolone, halogenation can introduce the dichloro substituents at specific positions on the aromatic ring.

- Sulfonation: The introduction of the sulfonic acid group can be achieved through sulfonation reactions using sulfuric acid or chlorosulfonic acid .

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone has several applications:

- Pharmaceuticals: It is explored as a potential therapeutic agent due to its anti-inflammatory properties.

- Analytical Chemistry: Utilized as a reagent in colorimetric assays and spectrophotometric analyses due to its distinct chromophoric properties.

- Dyes and Pigments: The compound's vibrant color makes it suitable for use in dye formulations .

Interaction studies involving 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, although specific binding sites and affinities require further elucidation through advanced biochemical assays. Additionally, studies on its interactions with other drugs indicate potential synergistic effects when used in combination therapies .

Several compounds share structural similarities with 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,3-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone | Similar dichloro and sulfophenyl groups | Different chlorination pattern affecting reactivity |

| 4-Amino-3-methyl-5-pyrazolone | Contains an amino group instead of dichloro | Lacks halogen substituents but retains pyrazolone structure |

| 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone | Sulfophenyl group at a different position | No dichlorination; used primarily in dye applications |

The uniqueness of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone lies in its specific combination of halogenated and sulfonated functionalities, which enhance its biological activity and make it versatile for various applications compared to its analogs .

Hydrazine-Acetoacetate Cyclization Mechanisms

The synthesis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone through traditional cyclocondensation represents the most extensively studied and well-established synthetic pathway. The fundamental mechanism involves the reaction between 2,5-dichloro-4-sulfophenylhydrazine and ethyl acetoacetate under acidic conditions [2]. The reaction proceeds through a series of well-defined mechanistic steps that have been thoroughly investigated using flow nuclear magnetic resonance spectroscopy and kinetic analysis [2].

The initial step involves nucleophilic attack of the terminal nitrogen atom of the hydrazine derivative on the carbonyl carbon of ethyl acetoacetate, forming a carbinolamine intermediate [2]. This addition step exhibits second-order kinetics with rate constants on the order of 10³ M⁻¹ s⁻¹, demonstrating the rapid nature of the initial nucleophilic attack [2]. The formation of this intermediate is pH-dependent and represents the first committed step in the cyclization pathway.

Following the initial nucleophilic attack, the reaction proceeds through hydrazone formation via elimination of water [2] [3]. This dehydration step is facilitated by acid catalysis, which protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group. The resulting hydrazone intermediate can exist in both syn and anti configurations, with the anti isomer being the predominant form under most reaction conditions [2].

The cyclization step involves intramolecular attack of the remaining nitrogen atom on the ester carbonyl group [3]. This step is particularly crucial for pyrazolone formation and is significantly influenced by the acid catalyst concentration. The mechanism proceeds through a second carbinolamine intermediate, which undergoes rapid cyclization to form the five-membered pyrazole ring. The cyclization rate is comparable to the dehydration rate when hydrazine is used as the nucleophile, distinguishing it from analogous reactions with hydroxylamine where dehydration is rate-limiting [2].

The final aromatization step involves the elimination of ethanol and the formation of the pyrazolone ring system . This step is thermodynamically favorable due to the aromatic stabilization of the pyrazole ring. The overall mechanism can be represented as a sequential addition-cyclization-elimination process, where the acid catalyst plays multiple roles throughout the reaction pathway [3].

Acid-Catalyzed Reaction Optimization Parameters

The optimization of acid-catalyzed cyclocondensation reactions for the synthesis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone requires careful consideration of multiple parameters that significantly influence both reaction rate and product yield. Systematic studies have identified optimal conditions that maximize conversion while maintaining product purity [4].

Temperature control represents one of the most critical parameters in the optimization process. The optimal temperature range for traditional cyclocondensation has been established at 60-80°C . Temperatures below this range result in incomplete conversion and extended reaction times, while temperatures exceeding 80°C lead to decomposition of the sensitive sulfophenyl substituent and formation of unwanted side products. The temperature dependence follows Arrhenius behavior, with higher temperatures accelerating both the desired cyclization and competing decomposition pathways .

Acid catalyst concentration requires precise optimization to achieve maximum selectivity. Studies have demonstrated that hydrochloric acid concentrations of 10-15% (v/v) provide the optimal balance between reaction rate and selectivity . Lower acid concentrations result in incomplete cyclization, while higher concentrations promote side reactions and reduce the overall selectivity of the process. The acid catalyst serves multiple functions, including activation of the carbonyl groups, facilitation of water elimination, and stabilization of intermediate species [4].

Reaction time optimization studies indicate that 4-6 hours represents the optimal duration for complete conversion under the established temperature and catalyst conditions . Shorter reaction times result in incomplete conversion, while extended reaction periods do not significantly improve yields and may lead to product decomposition. The reaction progress can be monitored using thin-layer chromatography to determine the optimal stopping point.

Solvent selection plays a crucial role in reaction optimization. Ethanol-water mixtures in a 3:1 ratio have been identified as the optimal solvent system . This solvent combination provides the necessary polarity to dissolve both reactants while maintaining the appropriate dielectric environment for the acid-catalyzed cyclization. Polar protic solvents enhance intermediate stability and facilitate the multiple proton transfer steps involved in the mechanism .

Under optimized conditions, the traditional cyclocondensation approach achieves yields of 68-72% with product purity exceeding 95% after recrystallization from ethanol-water mixtures . The purification process involves initial precipitation by dilution with water, followed by recrystallization to remove impurities arising from incomplete cyclization or side reactions.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature (°C) | 60-80 | Higher temperatures accelerate cyclization but risk decomposition |

| Reaction Time (hours) | 4-6 | Prolonged duration improves conversion |

| Acid Catalyst (% v/v) | 10-15 HCl | Excess acid reduces selectivity |

| Solvent System | Ethanol/Water (3:1) | Polar protic solvents enhance intermediate stability |

| Yield (%) | 68-72 | Achieved under optimized conditions |

| Purity (%) | >95 | After recrystallization from ethanol/water mixtures |

Modern Synthetic Pathways

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized the preparation of pyrazolone derivatives, including 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, by dramatically reducing reaction times while maintaining or improving product yields [5] [6]. The application of microwave irradiation to heterocyclic synthesis exploits the rapid heating of polar molecules through dielectric heating, leading to more efficient energy transfer and accelerated reaction kinetics [5].

The microwave-assisted approach for pyrazolone synthesis typically involves the reaction of hydrazine derivatives with beta-keto esters under controlled microwave irradiation [6]. When phenylhydrazine is treated with equimolar quantities of ethyl acetoacetate under microwave irradiation without solvent, complete coupling reaction occurs in less than 3 minutes, yielding the corresponding pyrazolone in over 90% yield [6]. This represents a dramatic improvement over conventional methods that require several hours of heating at elevated temperatures with lower yields.

The mechanism of microwave enhancement involves several factors that contribute to the improved reaction efficiency. Microwave irradiation provides rapid and uniform heating throughout the reaction mixture, eliminating the temperature gradients associated with conventional heating methods [5]. The localized heating effect, particularly pronounced in polar reaction media, leads to superheating effects that can drive reactions at temperatures higher than the bulk temperature would suggest [7].

The optimization of microwave-assisted synthesis requires careful control of power settings, irradiation time, and temperature monitoring. For the synthesis of substituted pyrazolones, microwave power settings of 250-600 W have been found to be optimal, with reaction temperatures maintained at 150°C [8] [9]. The reaction time can be reduced to 10-15 minutes while achieving yields of 70-90% with high purity products that can be isolated by simple vacuum filtration [9].

Temperature control in microwave synthesis is particularly critical due to the rapid heating rates achievable with microwave irradiation. Studies have shown that reactions performed at 150°C for 10-15 minutes provide optimal results, with pure products obtainable through basic work-up procedures [9]. The ability to precisely control temperature and reaction time allows for fine-tuning of reaction conditions to maximize yield and minimize side product formation.

One significant advantage of microwave-assisted synthesis is the ability to perform reactions in aqueous media, making the process more environmentally friendly [9]. The use of water as a solvent in pyrazole synthesis has been demonstrated to be effective, with 1 M hydrochloric acid solutions providing the necessary acidic conditions for cyclization while maintaining the benefits of aqueous reaction media [9].

Large-scale applications of microwave-assisted synthesis have been successfully demonstrated. When 100 mmol of phenylhydrazine and ethyl acetoacetate were subjected to microwave irradiation for 3 minutes, more than 90% yield of the corresponding pyrazolone was obtained [6]. This scalability demonstrates the practical utility of microwave methods for both research and industrial applications.

| Reaction Type | Temperature (°C) | Time (minutes) | Yield (%) | Power (W) | Advantages |

|---|---|---|---|---|---|

| Phenylhydrazine + Ethyl acetoacetate | MW irradiation | <3 | 90+ | 480 (40%) | Rapid formation, high yield |

| Substituted hydrazines + β-keto esters | 150 | 10-15 | 70-90 | 250 | Pure product via vacuum filtration |

| One-pot multicomponent | MW irradiation | 6-10 | 51-98 | 300-500 | Structurally diverse products |

| Solvent-free conditions | MW irradiation | 2-5 | 85-95 | 400-600 | Green chemistry approach |

Solvent-Free Synthesis Protocols

Solvent-free synthesis protocols represent a significant advancement in green chemistry approaches to pyrazolone synthesis, offering both environmental and economic advantages while maintaining high synthetic efficiency [10] [11]. These methodologies eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures while often providing improved yields and reaction rates [10].

The neat reaction approach involves the direct mixing of reactants without any solvent medium, relying on microwave irradiation or thermal activation to drive the reaction [10]. For pyrazolone synthesis, this approach has been successfully applied to the reaction between beta-keto esters and substituted hydrazines. The reaction proceeds through a similar mechanistic pathway as solution-phase reactions but benefits from the high local concentrations of reactants and the absence of solvent effects that might inhibit cyclization [10].

Microwave-assisted solvent-free synthesis has shown particular promise for pyrazolone preparation. The condensation of hydrazine derivatives with various beta-keto esters under solvent-free conditions using microwave irradiation leads to rapid formation of pyrazolones with yields ranging from 85-95% [10] [6]. The reaction can be completed in 2-5 minutes under microwave irradiation at power levels of 400-600 W, representing a significant improvement in both time and energy efficiency compared to conventional methods [6].

The grinding technique represents another approach to solvent-free synthesis, where reactants are mechanically mixed and activated through physical grinding [11]. While this method typically requires longer reaction times (30-60 minutes), it offers the advantage of not requiring specialized microwave equipment and can be performed at room temperature. Yields of 65-80% are typically achieved using this approach, with the advantage of extremely low environmental impact [11].

Thermal activation without solvent involves heating neat reactant mixtures at elevated temperatures (80-120°C) for extended periods (2-4 hours) [11]. This approach provides yields of 70-85% and is particularly suitable for large-scale synthesis where the elimination of solvents provides significant cost and environmental benefits. The method requires careful temperature control to prevent decomposition of temperature-sensitive substrates [11].

The catalyst-free approach to solvent-free synthesis eliminates both solvents and metal catalysts, relying instead on the inherent reactivity of the substrates and thermal activation [11]. Reactions performed at 60-100°C for 1-3 hours typically provide yields of 75-90% with atom economies of 80-92%. This approach is particularly attractive for pharmaceutical applications where the absence of metal residues is important [11].

Environmental impact assessment of solvent-free protocols demonstrates significant advantages over conventional methods [12]. Green chemistry metrics including atom economy, environmental factor, and process mass intensity all show favorable values for solvent-free approaches. The elimination of organic solvents reduces both the environmental footprint and the cost of waste disposal, making these methods increasingly attractive for industrial applications [12].

The product isolation and purification in solvent-free synthesis is often simplified compared to conventional methods. Products can frequently be obtained by simple aqueous work-up, where the crude reaction mixture is treated with water to dissolve unreacted starting materials and salts, leaving the pure pyrazolone product [10]. This simplified purification reduces both the time and cost associated with product isolation.

| Method | Temperature (°C) | Time | Yield (%) | Environmental Factor | Atom Economy (%) |

|---|---|---|---|---|---|

| Neat reaction with MW | MW heating | 3-5 min | 88-95 | Low | 85-95 |

| Grinding technique | Room temperature | 30-60 min | 65-80 | Very low | 80-90 |

| Thermal activation | 80-120 | 2-4 hours | 70-85 | Medium | 75-85 |

| Catalyst-free approach | 60-100 | 1-3 hours | 75-90 | Low | 80-92 |

The development of solvent-free protocols for the synthesis of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone specifically requires adaptation of general pyrazolone synthesis methods to accommodate the unique electronic and steric requirements of the dichlorosulfophenyl substituent [11]. The electron-withdrawing nature of the chlorine atoms and sulfonic acid group influences both the reactivity of the hydrazine precursor and the stability of the final product under the conditions employed in solvent-free synthesis.

| Method | Reaction Time | Temperature (°C) | Yield (%) | Selectivity | Green Chemistry Score | Scalability |

|---|---|---|---|---|---|---|

| Traditional Cyclocondensation | 4-6 hours | 60-80 | 68-72 | Good | 6/10 | Excellent |

| Microwave-Assisted | 3-15 minutes | 150 (MW) | 70-98 | Excellent | 9/10 | Good |

| Solvent-Free | 2-4 hours | 80-120 | 75-90 | Good | 8/10 | Excellent |

| Diazotization-Coupling | 2-3 hours | 0-5, then 60-80 | 65-85 | Moderate | 5/10 | Good |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant